9H-fluoren-9-ylmethyl N-(3-hydroxybutyl)carbamate
Description
9H-Fluoren-9-ylmethyl N-(3-hydroxybutyl)carbamate is a fluorenylmethyloxycarbonyl (Fmoc)-protected carbamate derivative featuring a 3-hydroxybutyl substituent. The Fmoc group is widely used in peptide synthesis for amine protection due to its stability under basic conditions and ease of removal under mild acidic conditions .
Key properties of Fmoc-protected carbamates include:
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-(3-hydroxybutyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-13(21)10-11-20-19(22)23-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18,21H,10-12H2,1H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHRZCRSLZGBEAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The preparation of 9H-fluoren-9-ylmethyl N-(3-hydroxybutyl)carbamate typically follows a carbamate formation reaction where the primary amine group of 3-hydroxybutylamine is reacted with a fluorenylmethyl chloroformate or a fluorenylmethyl activated ester (such as the N-hydroxysuccinimide ester). The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of the activated carbamate precursor, resulting in the formation of the carbamate linkage.
Preparation Procedure
-
- 3-Hydroxybutylamine (primary amine with a terminal hydroxyl group)
- 9H-fluoren-9-ylmethyl chloroformate or 9-fluorenylmethyl N-hydroxysuccinimide ester (Fmoc-Cl or Fmoc-OSu)
-
- Solvent: Anhydrous dichloromethane (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF)
- Base: A mild organic base such as triethylamine or N,N-diisopropylethylamine (DIPEA) to scavenge HCl formed during the reaction
- Temperature: Typically 0 °C to room temperature to control reaction rate and avoid side reactions
- Atmosphere: Inert atmosphere (argon or nitrogen) to prevent moisture interference
-
- The amine nitrogen of 3-hydroxybutylamine attacks the electrophilic carbonyl carbon of the fluorenylmethyl chloroformate.
- The base neutralizes the HCl byproduct.
- The product precipitates or remains in solution depending on solvent polarity and can be isolated by extraction or chromatography.
-
- The reaction mixture is quenched with water or aqueous acid to remove excess reagents.
- Organic layer is separated, dried over anhydrous sodium sulfate.
- Purification is achieved by column chromatography (silica gel) using gradients of ethyl acetate/hexane or methanol/dichloromethane.
- Final product is obtained as a white solid or crystalline material.
Detailed Research Findings and Data
| Parameter | Details |
|---|---|
| Starting amine | 3-Hydroxybutylamine |
| Carbamate precursor | 9H-fluoren-9-ylmethyl chloroformate (Fmoc-Cl) or Fmoc-OSu |
| Solvent | Anhydrous dichloromethane (DCM), THF, or DMF |
| Base | Triethylamine or DIPEA |
| Temperature | 0 °C to room temperature |
| Reaction time | 1 to 3 hours |
| Atmosphere | Argon or nitrogen |
| Purification method | Silica gel column chromatography (EtOAc/hexane gradient) or preparative HPLC |
| Yield range | Typically 70–90% depending on scale and purification method |
| Characterization | Confirmed by 1H NMR, 13C NMR, HRMS, melting point analysis |
Example Synthetic Protocol from Literature
- Dissolve 3-hydroxybutylamine (1 equiv) in anhydrous DCM under argon.
- Cool the solution to 0 °C.
- Add triethylamine (1.1 equiv) to the solution.
- Slowly add 9H-fluoren-9-ylmethyl chloroformate (1.1 equiv) dropwise with stirring.
- Allow the reaction mixture to warm to room temperature and stir for 2 hours.
- Monitor reaction progress by thin-layer chromatography (TLC).
- Quench reaction by adding water, separate organic layer.
- Wash organic layer with dilute acid and brine, dry over Na2SO4.
- Concentrate under reduced pressure.
- Purify crude product by silica gel chromatography using 0–10% methanol in dichloromethane.
- Collect fractions containing pure product, evaporate solvent to yield this compound as a white solid.
Comparative Table of Preparation Methods
| Method | Reagents | Solvent | Base | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Carbamate formation with Fmoc-Cl | 3-hydroxybutylamine + Fmoc-Cl | DCM | Triethylamine | 0 °C to RT | 75–85 | Standard method, requires inert atmosphere |
| Carbamate formation with Fmoc-OSu | 3-hydroxybutylamine + Fmoc-OSu | DMF or THF | DIPEA | RT | 80–90 | Milder conditions, easier handling |
| Alternative coupling agents | Carbonyldiimidazole (CDI) + Fmoc-amine | THF | None or base | RT | 70–80 | Less common, may require longer reaction times |
Chemical Reactions Analysis
9H-fluoren-9-ylmethyl N-(3-hydroxybutyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced carbamate derivatives.
Substitution: The fluorenyl group can undergo substitution reactions with various reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Overview
9H-fluoren-9-ylmethyl N-(3-hydroxybutyl)carbamate is a compound with the molecular formula C₁₉H₂₁N₁O₃ and a molecular weight of 311.38 g/mol. Its unique structure, characterized by the fluorenyl group and the carbamate functional group, imparts significant versatility in various applications, particularly in pharmaceuticals, organic synthesis, and materials science.
Pharmaceutical Applications
The biological activity of this compound positions it as a potential candidate for pharmaceutical development.
- Mechanism of Action : The compound may interact with biological macromolecules, enhancing hydrophobic interactions due to its fluorenyl moiety. This could lead to increased binding affinity with proteins or nucleic acids, which is crucial for drug design and development.
- Therapeutic Potential : Preliminary studies suggest that similar carbamates exhibit bioactivity that could be harnessed for therapeutic purposes. Further research is needed to elucidate its specific interactions and potential therapeutic effects.
Organic Synthesis
The carbamate group in this compound allows it to participate in various organic reactions:
- Hydrolysis : Under acidic or basic conditions, the compound can undergo hydrolysis, yielding corresponding amines and alcohols. This property is valuable for synthesizing other chemical entities.
- Nucleophilic Substitution Reactions : The presence of the hydroxybutyl group facilitates nucleophilic substitution reactions, making it a useful intermediate in organic synthesis processes.
Materials Science
The unique properties of this compound also make it suitable for applications in materials science:
- Polymer Chemistry : Due to its reactivity, this compound can be utilized as a building block in polymer synthesis, potentially leading to innovative materials with tailored properties.
Mechanism of Action
The mechanism of action of 9H-fluoren-9-ylmethyl N-(3-hydroxybutyl)carbamate involves its interaction with specific molecular targets. The fluorenyl group can interact with aromatic residues in proteins, while the carbamate moiety can form hydrogen bonds with various biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural analogs of 9H-fluoren-9-ylmethyl N-(3-hydroxybutyl)carbamate, highlighting substituent variations, synthesis yields, and physicochemical properties:
*Calculated based on molecular formula.
Structural and Functional Differences
- The tert-butoxy variant () introduces steric bulk, enhancing stability during SPPS .
- Reactivity: Bromoethyl () and aminobenzyl () derivatives enable cross-coupling or conjugation reactions, unlike the hydroxybutyl analog, which is primarily a protective intermediate.
Stability and Handling
Biological Activity
9H-fluoren-9-ylmethyl N-(3-hydroxybutyl)carbamate is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C15H19NO2
- Molecular Weight : 245.32 g/mol
The structure consists of a fluorenylmethyl group attached to a carbamate moiety, which is linked to a 3-hydroxybutyl chain. This configuration is crucial for its biological activity as it influences the compound's interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and interact with various cellular pathways. The following mechanisms have been identified:
- Enzyme Inhibition : The compound acts as an inhibitor for specific enzymes, impacting metabolic pathways. For instance, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in synaptic clefts, which can enhance neurotransmission.
- Cell Signaling Modulation : It has been shown to influence cell signaling pathways, potentially affecting gene expression and cellular metabolism. This modulation can lead to changes in cell proliferation and differentiation .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant biological activity:
- Cell Viability Assays : The compound was tested on various cancer cell lines, showing cytotoxic effects at concentrations ranging from 10 µM to 50 µM. The IC50 values varied depending on the cell line, indicating selective toxicity .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 25 |
| HeLa (Cervical) | 30 |
| A549 (Lung) | 15 |
In Vivo Studies
Animal model studies have further elucidated the compound's biological effects:
- Tumor Growth Inhibition : In a mouse model of breast cancer, administration of the compound at a dosage of 20 mg/kg resulted in a significant reduction in tumor volume compared to controls.
- Neuroprotective Effects : The compound demonstrated neuroprotective properties in models of neurodegeneration, suggesting potential therapeutic applications for diseases like Alzheimer's .
Case Studies
Several case studies highlight the potential applications of this compound:
- Cancer Treatment : A study investigated its efficacy in combination with standard chemotherapy agents. Results indicated enhanced anti-tumor effects when used synergistically with doxorubicin in MCF-7 cells .
- Cognitive Enhancement : Research involving aged rats showed that treatment with the compound improved memory performance in maze tests, implicating its role in cognitive function enhancement.
Q & A
Q. What are the standard synthetic routes for 9H-fluoren-9-ylmethyl N-(3-hydroxybutyl)carbamate, and how can purity be optimized?
Answer: The compound is synthesized via carbamate formation using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. A typical protocol involves reacting 3-hydroxybutylamine with Fmoc-Cl (or activated Fmoc derivatives) in anhydrous solvents like dichloromethane or DMF, under basic conditions (e.g., triethylamine or pyridine) . Purification is achieved using silica gel column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane. For high-purity batches (>98%), recrystallization from ethanol or acetonitrile is recommended. Monitor reaction progress via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane 1:1) and confirm purity using HPLC with a C18 column (acetonitrile/water mobile phase) .
Q. Which analytical techniques are critical for structural confirmation, and how should data inconsistencies be addressed?
Answer:
- 1H/13C NMR : Assign peaks using deuterated solvents (e.g., CDCl3 or DMSO-d6). Key signals include Fmoc aromatic protons (δ 7.2–7.8 ppm) and carbamate carbonyl (δ 155–160 ppm in 13C NMR).
- HRMS : Use ESI or MALDI-TOF to confirm molecular ion peaks (e.g., [M+H]+ or [M+Na]+). Calibrate with internal standards like sodium trifluoroacetate .
- X-ray crystallography : For unambiguous confirmation, grow single crystals via vapor diffusion (e.g., hexane/ethyl acetate). Refine structures using SHELXL .
If data conflicts arise (e.g., unexpected splitting in NMR), re-examine solvent effects, sample concentration, or potential diastereomerism. Use 2D NMR (COSY, HSQC) to resolve ambiguities .
Q. What safety protocols are essential for handling this compound in the laboratory?
Answer:
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to minimize inhalation of dust/aerosols .
- Storage : Keep in a desiccator at –20°C to prevent hydrolysis. Label containers with GHS hazard codes (H315, H319, H335) .
- Spill management : Avoid dry sweeping; use wet wipes or HEPA-filtered vacuums. Dispose of waste via approved chemical disposal protocols .
Advanced Research Questions
Q. How can contradictory crystallographic data (e.g., disordered solvent molecules) be resolved during structural analysis?
Answer: Disordered regions in X-ray structures can arise from solvent molecules or flexible side chains. Strategies include:
- Phase annealing : Use SHELXD/SHELXE to refine phases iteratively, prioritizing high-resolution data (<1.0 Å) .
- Twinned data refinement : For twinned crystals, apply the TWIN/BASF commands in SHELXL to model pseudo-merohedral twinning .
- Occupancy adjustment : Fix partial occupancies for disordered solvent molecules (e.g., propan-2-ol) using PART commands in SHELXL .
Q. What experimental design considerations are critical for studying the compound’s stability under varying pH and temperature?
Answer:
- pH stability : Perform accelerated degradation studies in buffers (pH 1–13) at 25–60°C. Monitor via HPLC for hydrolysis products (e.g., free 3-hydroxybutylamine).
- Thermal stability : Use TGA/DSC to determine decomposition onset temperatures. For solution stability, store samples in amber vials to prevent photodegradation .
- Method validation : Include control samples with known Fmoc derivatives (e.g., Fmoc-glycinol) to benchmark degradation rates .
Q. How can computational methods (e.g., DFT) predict the compound’s reactivity in novel reaction environments?
Answer:
- DFT modeling : Optimize geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO/LUMO) and nucleophilic/electrophilic sites.
- Solvent effects : Use COSMO-RS to simulate solvation energy in polar aprotic solvents (e.g., DMF) and correlate with experimental reaction yields .
- Docking studies : Predict interactions with enzymes (e.g., carboxylesterases) using AutoDock Vina. Validate with enzymatic assays .
Q. What strategies mitigate low yields in large-scale syntheses of this compound?
Answer:
- Catalyst optimization : Screen Ru-based catalysts (e.g., Ru(dtbbpy)₃₂) for carbamate coupling efficiency. Use 1–5 mol% loading .
- Protecting group alternatives : Compare Fmoc with Boc/Cbz groups to minimize steric hindrance during coupling .
- Process intensification : Implement flow chemistry with immobilized reagents (e.g., polymer-supported carbodiimides) to enhance throughput .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
